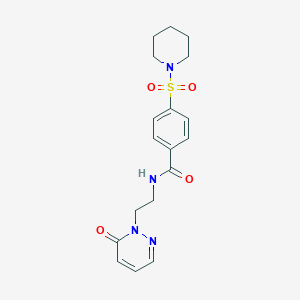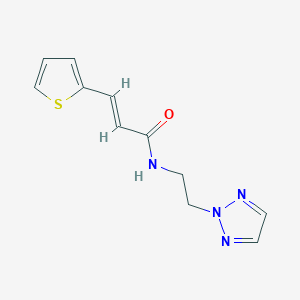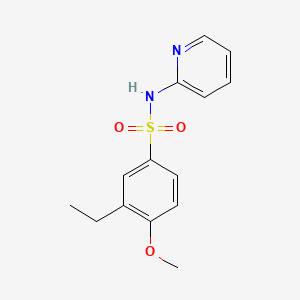![molecular formula C15H20N4O4 B2736028 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941942-67-2](/img/structure/B2736028.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a multifaceted organic compound known for its complex structure and versatile applications in various scientific fields. Its synthesis and behavior in chemical reactions make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
Synthetic routes and reaction conditions: : The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide involves multi-step reactions starting from basic pyridine derivatives. Typical synthetic routes include alkylation, condensation, and amination reactions. The critical reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product yield.
Industrial production methods: : On an industrial scale, the synthesis of this compound is optimized for efficiency and cost-effectiveness. Methods include continuous flow reactors and advanced catalytic systems that enhance reaction rates and yields. Industrial processes also focus on minimizing waste and ensuring environmental compliance.
化学反应分析
Types of reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. For example, it can be oxidized to form different functional groups or reduced to yield simpler derivatives.
Common reagents and conditions: : Typical reagents used include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as alkoxides.
Major products: : The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carbonyl-containing derivatives, while reduction could result in alcohols or amines.
科学研究应用
Chemistry: : In chemistry, it serves as a building block for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology and Medicine: : This compound has potential applications in drug discovery and development. Its structure suggests it could interact with biological molecules, making it a candidate for pharmaceutical research, particularly in designing inhibitors or activators of specific enzymes.
Industry: : In industry, this compound can be used in the manufacturing of specialty chemicals and materials. Its unique properties may be exploited in creating high-performance polymers or catalysts.
作用机制
The mechanism by which 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to specific sites on these molecules, potentially altering their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.
相似化合物的比较
When compared to similar compounds, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide stands out due to its unique structural features and reactivity. Similar compounds include other pyrimidinyl derivatives, which might share some functional similarities but differ in their specific chemical and biological behaviors.
Conclusion
This compound is a fascinating compound with a wide array of applications. Its synthesis, reactivity, and potential uses in various scientific fields underscore its importance. As research continues, its role in advancing scientific knowledge and technological innovation will likely expand further.
属性
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-5-9-7-17-13-11(12(9)23-6-2)14(21)19(8-10(20)16-3)15(22)18(13)4/h7H,5-6,8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCBPAJWKLRTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide](/img/structure/B2735946.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2735948.png)
![2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2735949.png)


![3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2735954.png)

![N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735957.png)


![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2735963.png)


![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2735966.png)
